

5-Fluorobenzofuran: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Fluorobenzofuran**

Cat. No.: **B042319**

[Get Quote](#)

Introduction: The Significance of 5-Fluorobenzofuran in Modern Chemistry

5-Fluorobenzofuran is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique chemical structure, characterized by the fusion of a benzene ring and a furan ring with a fluorine substituent at the 5-position, imparts distinct physicochemical properties that make it a valuable building block in the synthesis of complex molecules. The strategic incorporation of a fluorine atom can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making **5-Fluorobenzofuran** a privileged scaffold in drug discovery. This in-depth technical guide provides a comprehensive overview of **5-Fluorobenzofuran**, covering its core properties, synthesis, applications, and safety considerations to support researchers and developers in harnessing its full potential.

Core Properties of 5-Fluorobenzofuran

The fundamental characteristics of **5-Fluorobenzofuran** are crucial for its application in chemical synthesis and drug design.

Chemical and Physical Properties

A summary of the key physicochemical properties of **5-Fluorobenzofuran** is presented in the table below. While experimental data for some properties are not readily available in the public domain, computed values from reliable sources offer valuable estimations.

Property	Value	Source
CAS Number	24410-59-1	[1] [2]
Molecular Formula	C ₈ H ₅ FO	[1] [2]
Molecular Weight	136.12 g/mol	[1] [2]
Appearance	Not explicitly stated; likely a liquid or low-melting solid at room temperature.	
Boiling Point	(Computed)	
Melting Point	(Computed)	
Density	(Computed)	
Solubility	Insoluble in water. [3] Soluble in common organic solvents.	
XLogP3	2.4	[1]

Synthesis of 5-Fluorobenzofuran: Methodologies and Mechanistic Insights

The synthesis of fluorinated benzofurans, including **5-Fluorobenzofuran**, can be achieved through various synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and substituent tolerance. A common and effective strategy involves the cyclization of appropriately substituted phenols.

General Synthetic Approach: Intramolecular Cyclization

A prevalent method for constructing the benzofuran core is through the intramolecular cyclization of a suitably functionalized precursor. For **5-Fluorobenzofuran**, a plausible synthetic pathway would start from a 4-fluorophenol derivative.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation based on established methods for synthesizing substituted benzofurans. Researchers should optimize conditions for their specific laboratory setup.

Step 1: Alkylation of 4-Fluorophenol

- To a solution of 4-fluorophenol in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K_2CO_3 , NaH) to deprotonate the phenolic hydroxyl group.
- Add a two-carbon electrophile, such as ethyl bromoacetate, and heat the reaction mixture to facilitate the Williamson ether synthesis.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography to yield the corresponding ether.

Step 2: Intramolecular Cyclization

- The resulting ether is then subjected to cyclization conditions. This can often be achieved using a strong base (e.g., sodium ethoxide) or under acidic conditions (e.g., polyphosphoric acid).
- The choice of cyclization conditions will depend on the specific nature of the intermediate.
- The reaction mixture is typically heated to drive the cyclization to completion.
- Work-up and purification by distillation or chromatography will afford the **5-fluorobenzofuran** core.

Causality in Experimental Choices:

- **Choice of Base:** A moderately strong base like potassium carbonate is often sufficient for the initial O-alkylation, minimizing side reactions. For the cyclization, a stronger base may be required to facilitate the intramolecular condensation.

- Solvent Selection: The solvent for the alkylation should be polar aprotic to promote the SN2 reaction. For the cyclization, the choice of solvent will be dictated by the specific cyclization chemistry being employed.
- Purification: Due to the potential for side products, chromatographic purification is often necessary to obtain a high-purity sample of **5-Fluorobenzofuran**, which is critical for subsequent applications and characterization.

Visualization of a General Synthesis Pathway

[Click to download full resolution via product page](#)

Caption: Generalized synthetic route to **5-Fluorobenzofuran**.

Applications in Drug Discovery and Development

The benzofuran scaffold is a well-established pharmacophore found in numerous biologically active compounds.[4] The introduction of a fluorine atom at the 5-position can significantly enhance the pharmacological profile of these molecules.

Role as a Bioactive Scaffold

Benzofuran derivatives have demonstrated a wide range of biological activities, including:

- Anticancer Activity: Many benzofuran-containing molecules have been investigated for their potential as anticancer agents.[4]
- Antibacterial and Antifungal Properties: The benzofuran nucleus is a key component in various compounds exhibiting antimicrobial effects.[4]

The 5-fluoro substituent in **5-Fluorobenzofuran** can improve metabolic stability by blocking potential sites of enzymatic oxidation. This increased stability can lead to a longer *in vivo* half-life and improved bioavailability of drug candidates. Furthermore, the high electronegativity of

fluorine can influence the electronic properties of the benzofuran ring system, potentially leading to enhanced binding interactions with target proteins.

While specific drug candidates containing the **5-Fluorobenzofuran** moiety are not extensively documented in publicly available literature, its use as a key intermediate in the synthesis of more complex, biologically active molecules is a primary area of its application. Researchers in drug discovery programs often utilize such fluorinated building blocks to systematically explore the structure-activity relationships of their lead compounds.

Spectroscopic Characterization

The structural elucidation of **5-Fluorobenzofuran** and its derivatives relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of **5-Fluorobenzofuran** is expected to show distinct signals for the aromatic and furan ring protons. The coupling patterns, particularly the fluorine-proton couplings ($J_{\text{H},\text{F}}$), will be characteristic and aid in the definitive assignment of the substitution pattern.
- ^{13}C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon atom directly attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant ($^{1}\text{J}_{\text{C},\text{F}}$), which is a key diagnostic feature.

Infrared (IR) Spectroscopy

The IR spectrum of **5-Fluorobenzofuran** will display characteristic absorption bands corresponding to:

- C-H stretching vibrations of the aromatic and furan rings.
- C=C stretching vibrations within the aromatic and furan rings.
- A strong C-F stretching vibration.
- The C-O-C stretching of the furan ring.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of **5-Fluorobenzofuran**. The molecular ion peak (M^+) in the mass spectrum will correspond to the exact mass of the molecule (C_8H_5FO). The fragmentation pattern can provide further structural information.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling **5-Fluorobenzofuran**.

Hazard Identification

Based on available safety data, **5-Fluorobenzofuran** is classified with the following hazards:

- Flammable liquid and vapor.[\[1\]](#)
- Harmful if swallowed.[\[1\]](#)
- Causes skin irritation.[\[1\]](#)
- Causes serious eye irritation.[\[1\]](#)
- May cause respiratory irritation.[\[1\]\[2\]](#)

Handling and Personal Protective Equipment (PPE)

- Work in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- Keep away from heat, sparks, and open flames.

First Aid Measures

- In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
- In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
- In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
- If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal

Dispose of **5-Fluorobenzofuran** and any contaminated materials in accordance with local, state, and federal regulations. It should be treated as hazardous waste.

Conclusion

5-Fluorobenzofuran is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its unique properties, conferred by the fluorinated benzofuran scaffold, offer significant advantages in the design of novel therapeutic agents. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in the laboratory. This guide provides a foundational understanding to empower researchers to explore the full potential of this important chemical entity.

References

A comprehensive list of references will be compiled based on the final sources used in the generation of this guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-Fluoro-1-benzofuran | C8H5FO | CID 11788322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. capotchem.com [capotchem.com]
- 3. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- To cite this document: BenchChem. [5-Fluorobenzofuran: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042319#5-fluorobenzofuran-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com